molecular formula C13H17ClO2 B13862307 Methyl 2-(3-(2-Chloroethyl)phenyl)-2-methylpropanoate

Methyl 2-(3-(2-Chloroethyl)phenyl)-2-methylpropanoate

Cat. No.: B13862307
M. Wt: 240.72 g/mol
InChI Key: IIOUOYLRZBAFEW-UHFFFAOYSA-N
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Description

Methyl 2-(3-(2-Chloroethyl)phenyl)-2-methylpropanoate is an organic compound with a complex structure that includes a chloroethyl group attached to a phenyl ring, which is further connected to a methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(2-Chloroethyl)phenyl)-2-methylpropanoate typically involves the reaction of 2-chloroethylbenzene with methyl 2-bromoisobutyrate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloroethyl group is introduced to the phenyl ring, followed by esterification to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(2-Chloroethyl)phenyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(3-(2-Chloroethyl)phenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(2-Chloroethyl)phenyl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. This interaction can affect various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-(2-Bromoethyl)phenyl)-2-methylpropanoate
  • Methyl 2-(3-(2-Iodoethyl)phenyl)-2-methylpropanoate
  • Methyl 2-(3-(2-Fluoroethyl)phenyl)-2-methylpropanoate

Uniqueness

Methyl 2-(3-(2-Chloroethyl)phenyl)-2-methylpropanoate is unique due to the presence of the chloroethyl group, which imparts specific reactivity and properties. Compared to its bromo, iodo, and fluoro analogs, the chloro compound may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H17ClO2

Molecular Weight

240.72 g/mol

IUPAC Name

methyl 2-[3-(2-chloroethyl)phenyl]-2-methylpropanoate

InChI

InChI=1S/C13H17ClO2/c1-13(2,12(15)16-3)11-6-4-5-10(9-11)7-8-14/h4-6,9H,7-8H2,1-3H3

InChI Key

IIOUOYLRZBAFEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC(=C1)CCCl)C(=O)OC

Origin of Product

United States

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